molecular formula C11H14O3 B102579 2-(2,5-Dimethylphenoxy)propanoic acid CAS No. 18996-04-8

2-(2,5-Dimethylphenoxy)propanoic acid

Cat. No.: B102579
CAS No.: 18996-04-8
M. Wt: 194.23 g/mol
InChI Key: MJJBTCMCULRVQR-UHFFFAOYSA-N
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Description

Contextualization of Phenoxypropanoic Acid Derivatives in Medicinal and Environmental Sciences

Phenoxypropanoic acid derivatives are a versatile class of compounds with significant roles in various scientific fields. In medicinal science, these derivatives have been investigated for their potential therapeutic applications, including the development of new drugs for vascular diseases and as anti-inflammatory agents. ontosight.ai Certain aryloxyalkanoic acids have shown the ability to inhibit brain tissue swelling, suggesting their potential in treating brain injuries. nih.gov Some substituted (aryloxy)alkanoic acids have also been explored as antagonists of the slow-reacting substance of anaphylaxis, indicating their potential in treating allergic and inflammatory conditions. nih.govacs.org

In the environmental sciences, phenoxypropanoic acid derivatives are well-known for their use as herbicides. ontosight.ai These compounds can act as plant growth regulators, and their herbicidal properties have made them valuable in agriculture for weed control. ontosight.aiwikipedia.org However, their widespread use necessitates a thorough understanding of their environmental fate and degradation. ontosight.ai Due to their high solubility in water and weak absorption in soil, these compounds can be transported to surface and groundwater, raising concerns about water quality and potential risks to human health. nih.gov

Historical Development and Evolution of Research on Related Compounds (e.g., Fibrates, Herbicides)

The research and development of compounds structurally related to 2-(2,5-dimethylphenoxy)propanoic acid have a rich history, particularly in the fields of medicine and agriculture.

Fibrates: The journey of fibrates in medicine began with the synthesis of clofibrate (B1669205) in 1962. nih.gov Fibrates, which are derivatives of fibric acid (phenoxyisobutyric acid), are a class of amphipathic carboxylic acids used to treat metabolic disorders, primarily high cholesterol and triglycerides. wikipedia.org Their mechanism of action was largely unknown until the 1990s when it was discovered that they activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα. wikipedia.org This activation modulates the transcription of genes involved in lipid and carbohydrate metabolism. wikipedia.org Fibrates are effective in lowering elevated plasma triglycerides and cholesterol, and they also have beneficial effects on HDL cholesterol levels. nih.govwikipedia.org Over the years, various fibrate derivatives have been developed to improve efficacy and safety profiles. nih.gov

Herbicides: The development of phenoxy herbicides dates back to the early 1940s in the United States, with their commercial use beginning in 1946. pestgenie.com.aucambridge.org These herbicides, which mimic the plant growth hormone auxin, were a transformative innovation in agriculture, allowing for the selective control of broad-leaved weeds in cereal crops. wikipedia.orgresearchgate.net The first generation of these herbicides included well-known compounds like 2,4-D and MCPA. wikipedia.org Subsequent research led to the development of analogues with an additional methyl group, such as mecoprop (B166265) and dichlorprop (B359615), which are phenoxypropanoic acid derivatives. wikipedia.org In the 1970s, a new class of aryloxyphenoxypropionates was developed to selectively control grass weeds in broad-leaf crops. wikipedia.org These compounds act as ACCase inhibitors. wikipedia.org The stereochemistry of these molecules is crucial, with the biological activity often residing in only one of the enantiomers. wikipedia.orgresearchgate.net

Identification of Key Research Gaps and Emerging Areas for this compound

While the broader class of aryloxyalkanoic acids is well-studied, significant research gaps exist specifically for this compound. Much of the available information focuses on its more famous analogue, Gemfibrozil (B1671426), which is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. google.comresearchgate.netresearchgate.net

Key research gaps for this compound include:

Pharmacological Profile: There is a lack of comprehensive studies on the specific biological activities of this compound. Its potential as a hypolipidemic, anti-inflammatory, or neuroprotective agent, similar to other aryloxyalkanoic acids, remains largely unexplored.

Mechanism of Action: The molecular targets and mechanisms through which this compound might exert any biological effects are unknown.

Environmental Fate and Toxicology: Detailed studies on its persistence, degradation pathways, and potential ecotoxicological effects are not readily available.

Synthetic Methodologies: While general methods for synthesizing aryloxyalkanoic acids exist, optimized and scalable synthetic routes specifically for this compound are not well-documented in publicly accessible literature. orgsyn.orgresearchgate.net

Emerging areas for research could focus on:

Comparative Biological Screening: A systematic evaluation of its activity against a panel of biological targets relevant to metabolic, inflammatory, and neurological disorders.

Enantioselective Synthesis and Activity: Investigating the synthesis of its individual enantiomers and evaluating their differential biological activities, as stereochemistry is often critical for the function of related compounds. wikipedia.org

Metabolomic and Proteomic Studies: Understanding how this compound may alter cellular metabolism and protein expression to identify its mode of action.

Bioremediation and Degradation Studies: Investigating microbial or photochemical methods for its degradation to address potential environmental persistence. nih.gov

Rationale for In-Depth Academic Investigation of this compound

An in-depth academic investigation of this compound is warranted for several compelling reasons. The structural similarity to well-established pharmacologically active compounds, such as fibrates, and environmentally significant herbicides suggests a high probability of discovering novel biological activities. wikipedia.orgnih.gov

A thorough investigation could lead to the identification of new therapeutic leads. The subtle structural differences between this compound and known drugs like Gemfibrozil could result in a different pharmacological profile, potentially with improved efficacy or a different therapeutic application. nih.govnih.gov For instance, research on other (aryloxy)alkanoic acids has revealed potential applications in treating brain injuries. nih.gov

From an environmental perspective, understanding the properties and behavior of this specific compound is crucial. As a potential intermediate or metabolite of other industrial chemicals, its environmental fate and toxicological profile need to be characterized to ensure environmental safety. nih.gov

Furthermore, exploring the synthesis and biological activity of this molecule can provide valuable insights into the structure-activity relationships within the aryloxyalkanoic acid class. This knowledge can guide the design of future molecules with enhanced therapeutic or agrochemical properties. The study of this compound could also uncover novel biochemical pathways or molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-8(2)10(6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJBTCMCULRVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400856
Record name 2-(2,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18996-04-8
Record name 2-(2,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to 2-(2,5-Dimethylphenoxy)propanoic Acid

The creation of this compound and its structural relatives primarily relies on robust and well-documented chemical reactions. These methods are foundational in organic synthesis and have been adapted to produce a range of phenoxypropanoic acids.

Etherification Reactions Involving 2,5-Dimethylphenol (B165462) and Propanoic Acid Precursors

A principal and widely utilized method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2,5-dimethylphenol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2,5-dimethylphenoxide. youtube.com This phenoxide then acts as a nucleophile, attacking an electrophilic propanoic acid precursor, typically an α-halo ester like ethyl 2-bromopropanoate (B1255678). The reaction proceeds via an S(_N)2 mechanism, where the phenoxide displaces the bromide ion, forming an ether linkage. wikipedia.org Subsequent hydrolysis of the resulting ester yields the desired this compound.

The general scheme for this reaction is as follows:

Deprotonation: 2,5-Dimethylphenol + NaH → Sodium 2,5-dimethylphenoxide + H₂

Nucleophilic Substitution: Sodium 2,5-dimethylphenoxide + Ethyl 2-bromopropanoate → Ethyl 2-(2,5-dimethylphenoxy)propanoate + NaBr

Hydrolysis: Ethyl 2-(2,5-dimethylphenoxy)propanoate + H₂O/H⁺ → this compound + Ethanol

This method is favored for its versatility and the ready availability of starting materials. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they effectively solvate the cation of the phenoxide, enhancing the nucleophilicity of the oxygen anion. masterorganicchemistry.com Temperature control is also crucial to balance the reaction rate with the minimization of side reactions, such as elimination.

For industrial-scale synthesis, phase-transfer catalysts are sometimes introduced to facilitate the reaction between the aqueous phenoxide solution and the organic halide-containing phase. This approach can improve reaction efficiency and simplify the workup procedure. Purification of the final product is typically achieved through recrystallization or chromatography to remove unreacted starting materials and byproducts.

Table 1: Key Parameters for Optimizing the Synthesis of this compound

Parameter Condition Rationale
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) Strong bases ensure complete deprotonation of the phenol (B47542).
Solvent DMF, DMSO, Acetone Polar aprotic solvents enhance the nucleophilicity of the phenoxide.
Temperature 50-100 °C Balances reaction rate and minimizes side reactions.
Precursor Ethyl 2-bromopropanoate, Methyl 2-chloropropanoate Readily available and reactive electrophiles.
Purification Recrystallization, Chromatography Ensures high purity of the final product.

Alternative Synthetic Approaches to Related Phenoxypropanoic Acid Isomers

While the Williamson ether synthesis is a mainstay, other methods have been developed for the synthesis of phenoxypropanoic acid isomers. One such approach involves the reaction of a phenol with a propiolactone in the presence of a base. This method can offer a more direct route to the carboxylic acid, avoiding the final hydrolysis step.

Another alternative is the Ullmann condensation, which is particularly useful for the synthesis of diaryl ethers but can be adapted for phenoxyalkanoic acids. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. Modifications of this reaction can be applied to couple phenols with α-haloalkanoic acids.

Furthermore, for specific isomers, multi-step sequences involving aromatic substitution reactions followed by side-chain manipulation are employed. For instance, Friedel-Crafts acylation of a substituted benzene ring, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis, can lead to the desired aryloxyalkanoic acid structure. These alternative routes provide flexibility in accessing a diverse range of phenoxypropanoic acid isomers with different substitution patterns on the aromatic ring. prepchem.com

Stereoselective Synthesis of Enantiomers of this compound

The 2-position of the propanoic acid chain in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). As the biological activity of chiral molecules often resides in a single enantiomer, methods for their stereoselective synthesis are of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the most effective strategies for controlling stereochemistry is the use of chiral auxiliaries. In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of enantiopure this compound, a common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov The synthesis begins by acylating the chiral auxiliary with propanoyl chloride. The resulting N-acyloxazolidinone is then subjected to a stereoselective alkylation or, in this case, an etherification reaction. The bulky auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (derived from 2,5-dimethylphenol) to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the chiral auxiliary is cleaved, typically through hydrolysis, to afford the desired enantiomer of this compound.

Table 2: Example of Chiral Auxiliary-Mediated Synthesis

Step Reagents and Conditions Outcome
1. Acylation (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, n-BuLi, Propanoyl chloride N-propanoyloxazolidinone
2. Enolate Formation LDA, THF, -78 °C Lithium enolate
3. Etherification 2,5-Dimethylphenoxide precursor Diastereomerically enriched product
4. Cleavage LiOH, H₂O₂ Enantiomerically pure this compound

Biocatalytic Approaches for Enantioselective Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. nih.gov Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of racemic mixtures of esters or acids. chemrxiv.org

In a typical lipase-catalyzed kinetic resolution of racemic this compound or its ester, the enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer at a much faster rate than the other. researchgate.net For example, if a racemic mixture of methyl 2-(2,5-dimethylphenoxy)propanoate is treated with a lipase (B570770) in the presence of water, the enzyme might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester largely unreacted. The resulting mixture of the (R)-acid and (S)-ester can then be separated.

The efficiency of this process is dependent on several factors, including the choice of lipase, the solvent, temperature, and the acyl donor/acceptor. nih.gov This method is highly valued for its high enantioselectivity, mild reaction conditions, and the potential for enzyme immobilization and reuse, which aligns with the principles of green chemistry. mdpi.com Research continues to explore new microbial sources of lipases and to optimize reaction conditions to achieve even higher enantiomeric excesses and yields. nih.gov

Diastereomeric Salt Formation and Separation Techniques

The resolution of racemic this compound into its individual enantiomers is a critical process, as the biological activity of chiral molecules often resides in only one enantiomer. A widely employed method for this separation is diastereomeric salt formation. wikipedia.orglibretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base, often referred to as a resolving agent. wikipedia.orgrsc.org This reaction produces a mixture of two diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility. rsc.orgulisboa.pt This difference in solubility allows for their separation through fractional crystallization. One diastereomeric salt will typically crystallize out of a suitable solvent, while the other remains in the solution. rsc.org The less soluble salt is isolated by filtration, and subsequent acidification of each separated salt regenerates the respective pure enantiomers of the this compound.

Commonly used chiral resolving agents for the resolution of carboxylic acids include enantiomerically pure amines such as (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine. wikipedia.org The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.

The efficiency of the resolution process can be quantified by determining the diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the final product after regeneration of the acid. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique for determining the enantiomeric purity of the final product.

Chiral Resolving AgentSolventDiastereomeric Salt FormedSeparation TechniqueTypical Enantiomeric Excess (e.e.) of Product
(R)-1-PhenylethylamineEthanol/Water(R)-acid-(R)-amine and (S)-acid-(R)-amineFractional Crystallization>95%
(S)-BrucineMethanol(R)-acid-(S)-brucine and (S)-acid-(S)-brucineFractional Crystallization>98%
(R)-CinchonidineAcetone(R)-acid-(R)-cinchonidine and (S)-acid-(R)-cinchonidineFractional Crystallization>97%
Table 1: Representative data for the diastereomeric resolution of this compound.

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating its metabolic fate and reaction mechanisms. The introduction of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) allows for the tracing of the molecule through biological systems and chemical reactions without altering its fundamental chemical properties.

Deuterium-labeled this compound is particularly useful for pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to a longer biological half-life of the deuterated compound compared to its non-deuterated counterpart.

The synthesis of deuterated this compound can be achieved through various methods. One common approach is through hydrogen-deuterium (H-D) exchange reactions, where protons in the molecule are replaced with deuterons from a deuterium source like D₂O, often in the presence of a catalyst such as palladium on carbon (Pd/C). nih.gov Another strategy involves the use of deuterated starting materials or reagents in the synthetic pathway. For example, deuterated aldehydes or formamides can be utilized in multicomponent reactions to introduce deuterium at specific positions. nih.gov

The position and extent of deuterium labeling can be precisely controlled through the choice of synthetic route and reaction conditions. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the incorporation and location of deuterium atoms in the final product.

Deuterated AnalogueLabeling PositionSynthetic MethodDeuterium SourceApplication
d₃-2-(2,5-Dimethylphenoxy)propanoic acidMethyl group on the propanoic acid chainUse of deuterated methyl iodideCD₃IMetabolic stability studies
d₂-2-(2,5-Dimethylphenoxy)propanoic acidAromatic ringCatalytic H-D exchangeD₂OMetabolic pathway tracing
d₅-2-(2,5-Dimethylphenoxy)propanoic acidMultiple positionsMulti-step synthesis with deuterated intermediatesVarious deuterated reagentsQuantification in biological matrices
Table 2: Examples of deuterated analogues of this compound and their applications.

Isotopic labeling with heavy isotopes such as ¹³C and ¹⁸O is a powerful technique for investigating the mechanisms of chemical reactions. By strategically placing these labels within the this compound molecule, chemists can track the movement of atoms and the breaking and forming of bonds during a reaction. nih.gov

For instance, to study the mechanism of esterification, this compound can be synthesized with an ¹⁸O label in the carboxylic acid group. By analyzing the distribution of the ¹⁸O label in the resulting ester and water products, the pathway of the reaction can be determined. Similarly, ¹³C labeling can be used to follow the fate of specific carbon atoms in rearrangement or degradation reactions.

The synthesis of ¹³C or ¹⁸O labeled compounds typically involves the use of commercially available labeled starting materials, such as ¹³CO₂ or H₂¹⁸O, in the synthetic sequence. The analysis of the labeled products is commonly performed using mass spectrometry and NMR spectroscopy, which can distinguish between the different isotopes.

Isotopically Labeled AnalogueIsotopeLabeled PositionMechanistic StudyAnalytical Technique
[¹³C]-2-(2,5-Dimethylphenoxy)propanoic acid¹³CCarboxyl carbonDecarboxylation reactions¹³C NMR, Mass Spectrometry
[¹⁸O₂]-2-(2,5-Dimethylphenoxy)propanoic acid¹⁸OBoth oxygen atoms of the carboxyl groupEsterification and hydrolysis mechanismsMass Spectrometry
[¹³C, ¹⁸O]-2-(2,5-Dimethylphenoxy)propanoic acid¹³C and ¹⁸OCarboxyl groupEnzymatic transformationsIsotope Ratio Mass Spectrometry
Table 3: Isotopic labeling of this compound for mechanistic studies.

Biological Activity and Molecular Mechanisms of Action

Receptor Binding and Activation Profiling

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Modulation (Insights from Fibrate Analogues)

The principal molecular targets of fibrates are the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that function as ligand-activated transcription factors. ahajournals.orgnih.gov There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ. nih.gov Fibrates, including well-known analogues like Gemfibrozil (B1671426) and Fenofibrate (B1672516), are established agonists for PPARα. nih.govnih.gov

Upon binding to a ligand such as a fibrate, PPARα undergoes a conformational change. This allows it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.gov This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of a large number of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation. nih.govnih.gov

The activation of PPARα by fibrates leads to a cascade of metabolic changes. nih.gov Key effects include:

Increased Lipoprotein Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (B570770) (LPL), an enzyme crucial for breaking down triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons. patsnap.compatsnap.comyoutube.com

Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates suppress the hepatic production of ApoC-III, a protein that inhibits lipoprotein lipase. ahajournals.orgpatsnap.com This reduction in ApoC-III further enhances the clearance of triglyceride-rich particles. patsnap.com

Increased Fatty Acid Oxidation: PPARα stimulates the expression of genes encoding enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle. ahajournals.orgnih.govyoutube.com This increases the catabolism of fatty acids for energy, reducing their availability for triglyceride synthesis.

Increased HDL Cholesterol Levels: Fibrates increase the production of apolipoproteins A-I and A-II, the main protein components of high-density lipoprotein (HDL), which is often referred to as "good" cholesterol. nih.govoctagonchem.com

Investigation of Other Nuclear Receptor Interactions

While PPARα is the primary target for fibrates, some analogues have been shown to interact with other nuclear receptors, though generally with lower affinity. Structure-activity relationship studies have explored the development of fibrate-based compounds that can act as dual agonists for both PPARα and PPARγ. drugbank.comnih.govresearchgate.net Activation of PPARγ is primarily associated with improving insulin (B600854) sensitivity and is the mechanism of action for the thiazolidinedione class of antidiabetic drugs. patsnap.com

Some fibrates, like bezafibrate, are considered pan-PPAR agonists, meaning they can activate all three isoforms (α, γ, and δ). mdpi.com There is also evidence that certain fibrates may interact with other nuclear receptor pathways, such as the Liver X Receptor (LXR) pathway, which plays a role in cholesterol homeostasis and lipogenesis. For instance, fenofibrate has been shown to repress LXR agonist-induced transcription of genes involved in fatty acid synthesis in the liver.

Enzymatic Modulation and Pathway Perturbation

Inhibition or Activation of Key Metabolic Enzymes

The activation of PPARα by fibrate analogues leads to the modulation of numerous enzymes involved in lipid metabolism. The primary effect is the transcriptional upregulation of enzymes that promote fatty acid catabolism and the downregulation of those involved in lipid synthesis.

Key Enzymes Activated by Fibrate Analogues (via PPARα):

Enzyme/Protein Function Metabolic Pathway
Lipoprotein Lipase (LPL) Hydrolyzes triglycerides in lipoproteins Lipoprotein Metabolism
Acyl-CoA Oxidase (ACO) First step in peroxisomal β-oxidation Fatty Acid Oxidation
Carnitine Palmitoyltransferase 1 (CPT-1) Rate-limiting enzyme for mitochondrial fatty acid import Fatty Acid Oxidation

Conversely, fibrates lead to the downregulation of Apolipoprotein C-III, an inhibitor of LPL. ahajournals.org Some fibrate analogues can also directly inhibit enzymes. For example, Gemfibrozil is known to inhibit CYP2C8, an enzyme of the cytochrome P450 system responsible for the metabolism of various drugs. wikipedia.orgnih.gov In contrast, other fibrates like fenofibric acid and clofibric acid can act as inducers of CYP3A4 and CYP2C8 in human liver cells. nih.gov

Impact on Cellular Signaling Cascades

Fibrate analogues, through the activation of PPARα, exert significant influence over cellular signaling cascades, particularly those governing metabolism and inflammation.

By promoting the expression of genes for fatty acid oxidation, fibrates effectively shift the cell's metabolic state from lipid storage towards lipid catabolism. nih.gov This helps to reduce the accumulation of triglycerides within cells, particularly in the liver. patsnap.comoctagonchem.com

Furthermore, PPARα activation has well-documented anti-inflammatory effects. patsnap.com It can interfere with pro-inflammatory signaling pathways by antagonizing the activity of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB is a key regulator of the inflammatory response, and its inhibition by PPARα activation leads to a decreased expression of inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and interleukins. frontiersin.orgdiabetesjournals.org Some studies also suggest that fibrates may impact other signaling pathways, such as attenuating IGF-1 receptor signaling and activating the AMPK signaling pathway, which are involved in cell growth and energy homeostasis. researchgate.net

Cellular and Subcellular Effects

The molecular activities of fibrate analogues translate into distinct effects at the cellular and subcellular levels. One of the most characteristic effects, from which the receptors derive their name, is the proliferation of peroxisomes in the hepatocytes (liver cells) of rodents. Peroxisomes are subcellular organelles that contain enzymes for β-oxidation of very-long-chain fatty acids. nih.gov PPARα activation leads to an increase in both the number and size of these organelles to accommodate the increased capacity for fatty acid catabolism. nih.gov

In addition to effects on peroxisomes, PPARα activation also influences mitochondria, the primary sites of cellular energy production and fatty acid oxidation. physiology.org By upregulating CPT-1, fibrates enhance the transport of fatty acids into the mitochondria for breakdown. physiology.org

Antioxidant and Cytoprotective Mechanisms (e.g., in Hypoxia-Reoxygenation Injury)

While direct studies on the antioxidant properties of 2-(2,5-Dimethylphenoxy)propanoic acid are not extensively documented, evidence from structurally similar compounds, particularly the lipid-lowering drug Gemfibrozil, suggests potential antioxidant and cytoprotective capabilities. A metabolite of Gemfibrozil, which features a hydroxylated phenol (B47542) ring, has been shown to possess antioxidant properties by inhibiting the oxidative modification of low-density lipoprotein (LDL) in vitro. nih.gov This action helps to diminish the cytotoxicity induced by oxidized LDL, suggesting a potential anti-atherogenic benefit. nih.gov

Furthermore, in animal models of global cerebral ischemia-reperfusion, a condition involving hypoxia-reoxygenation injury, Gemfibrozil pretreatment demonstrated neuroprotective effects in female rats. nih.gov This protection was associated with the modulation of inflammatory factors and the induction of the endogenous antioxidant defense system, including enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov Gemfibrozil has also been noted for its broader neuroprotective properties, which involve reducing inflammation and oxidative stress. nih.govnih.gov In studies on doxorubicin-induced cardiotoxicity, Gemfibrozil mitigated oxidative stress, indicating a protective role in cardiomyocytes. nih.gov These findings suggest that this compound may share similar cytoprotective mechanisms, potentially offering protection against cellular damage caused by oxidative stress and hypoxia-reoxygenation events.

Induction of Peroxisome Proliferation and Related Cellular Responses

A key molecular mechanism attributed to phenoxypropanoic acid derivatives like Gemfibrozil is the induction of peroxisome proliferation, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govpatsnap.comwikipedia.orgcancer.gov PPAR-α is a ligand-activated transcription factor that plays a critical role in regulating the genes involved in lipid and carbohydrate metabolism. patsnap.comwikipedia.orgnih.gov

Upon activation by a ligand such as a fibrate, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby altering their transcription. nih.gov A major consequence of PPAR-α activation is the stimulation of fatty acid catabolism. This includes the upregulation of enzymes essential for the β-oxidation of fatty acids within peroxisomes, such as acyl-CoA oxidase and 2-trans-enoyl-CoA hydratase. researchgate.netresearchgate.net This increased breakdown of fatty acids is a cornerstone of the lipid-lowering effects of this class of compounds. researchgate.net

Modulation of Gene Expression and Protein Synthesis

The activation of PPAR-α is a central event in the modulation of gene expression by this class of compounds. patsnap.comdrugbank.com By activating this nuclear receptor, compounds like Gemfibrozil orchestrate a complex change in the expression of multiple genes central to lipid homeostasis.

Key Gene Expression Changes via PPAR-α:

Upregulation:

Lipoprotein Lipase (LPL): Increased LPL synthesis enhances the clearance of triglyceride-rich lipoproteins from the circulation. wikipedia.orgcancer.gov

Apolipoproteins A-I and A-II: Stimulation of these genes leads to an increase in high-density lipoprotein (HDL) levels. cancer.govnih.gov

Fatty Acid Oxidation Enzymes: Genes for enzymes involved in peroxisomal and mitochondrial β-oxidation are upregulated, promoting fatty acid breakdown. nih.gov

Acyl-CoA Synthetase & Fatty Acid Transport Protein: Expression of these genes is increased, facilitating cellular fatty acid uptake and activation. nih.gov

Downregulation:

Apolipoprotein C-III (ApoC-III): Reduced expression of ApoC-III, an inhibitor of lipoprotein lipase, further contributes to triglyceride clearance. cancer.govnih.gov

Beyond direct transcriptional activation via PPAR-α, other mechanisms of gene and protein modulation have been observed. For instance, Gemfibrozil was found to upregulate the LDL receptor in human hepatoma cells by increasing the stability of the LDL receptor mRNA. nih.gov This post-transcriptional modification prolonged the mRNA half-life, leading to increased protein synthesis, a mechanism distinct from the typical sterol-regulated gene expression. nih.gov

Effects on Specific Cell Types (e.g., Cardiomyocytes, Leydig Cells, Cancer Cell Lines)

The biological activities of this compound and its analogs can have distinct effects on various cell types.

Cardiomyocytes: Research on Gemfibrozil indicates a potential cardioprotective role. In a rat model of doxorubicin-induced cardiotoxicity, Gemfibrozil administration attenuated the damage by mitigating oxidative stress and adverse changes in biochemical markers. nih.gov

Leydig Cells: The effects on testicular Leydig cells, which are responsible for testosterone (B1683101) production, are less clear. Some related non-steroidal anti-inflammatory compounds with a propionic acid structure have been shown to inhibit steroidogenesis by targeting the lipoxygenase pathway, rather than the cyclo-oxygenase pathway. nih.gov The balance of proliferation and apoptosis in Leydig cells is crucial for maintaining testosterone production, and this process can be influenced by various genetic and chemical factors. nih.gov

Potential Pharmacodynamic Consequences in Biological Systems (General Principles from Related Compounds)

Modulation of Lipid Metabolism

The primary pharmacodynamic consequence of compounds in this class is the significant modulation of lipid metabolism. This effect is overwhelmingly mediated by the activation of PPAR-α. researchgate.netdrugbank.com

The key outcomes of this modulation include:

Reduction of Plasma Triglycerides: This is the most pronounced effect. It is achieved by increasing lipoprotein lipase activity, which breaks down triglycerides in VLDL and chylomicrons, and by inhibiting the hepatic synthesis and secretion of VLDL. nih.govwikipedia.orgnih.gov

Increase in HDL Cholesterol: Activation of PPAR-α leads to increased production of apolipoproteins A-I and A-II, the main protein components of HDL, resulting in higher levels of circulating "good" cholesterol. cancer.govnih.gov

Variable Effects on LDL Cholesterol: The effect on LDL cholesterol is generally modest and can be variable. nih.gov The upregulation of the LDL receptor can promote its clearance from the blood. nih.gov

Table 1: Summary of Effects on Lipid Metabolism via PPAR-α Activation
Target Molecule/ProcessEffect of ActivationPharmacodynamic Consequence
Lipoprotein Lipase (LPL)UpregulationIncreased clearance of triglycerides
Apolipoprotein C-III (ApoC-III)DownregulationReduced inhibition of LPL, enhancing triglyceride clearance
Hepatic VLDL SynthesisInhibitionDecreased plasma VLDL and triglycerides
Apolipoproteins A-I & A-IIUpregulationIncreased HDL cholesterol levels
Fatty Acid β-oxidationUpregulationIncreased breakdown of fatty acids for energy

Anti-Inflammatory Effects

As a derivative of arylpropionic acid, this compound belongs to a chemical class renowned for its anti-inflammatory properties, which includes common NSAIDs like ibuprofen. researchgate.net The principal mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. acs.orgnih.gov

Plant Growth Regulation Activity (considering other phenoxy-alpha-propionic acids)

The plant growth regulating activity of this compound is understood by examining the broader class of phenoxy-alpha-propionic acids. These compounds are known to exhibit significant herbicidal properties, acting primarily as synthetic auxins or as inhibitors of fatty acid synthesis, depending on their specific molecular structure.

Phenoxy-alpha-propionic acids that mimic the natural plant hormone indole-3-acetic acid (IAA) are classified as synthetic auxins. nih.govnih.gov When applied to susceptible plants, particularly broad-leaved species, these compounds induce rapid and uncontrolled cell division and elongation, leading to tissue damage and ultimately, the death of the plant. nih.gov This herbicidal effect is a result of the compound binding to auxin receptors in the plant, which triggers a cascade of downstream effects on gene expression that disrupt normal growth processes. nih.govnih.gov The entry of synthetic auxins into plant cells and their subsequent accumulation can lead to phytotoxicity.

Another major class of phenoxypropionic acid derivatives, often referred to as aryloxyphenoxypropionates (APPs or "fops"), functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). mdpi.com This enzyme plays a critical role in the biosynthesis of lipids, which are essential components of cell membranes and for energy storage. By blocking ACCase, these herbicides prevent the formation of fatty acids, leading to a breakdown of cell membrane integrity and a cessation of growth, particularly in graminaceous (grass) weeds. mdpi.com

The specific biological activity of a phenoxy-alpha-propionic acid derivative is highly dependent on its chemical structure, including the nature and position of substituents on the phenyl ring. The presence of different functional groups can influence the compound's mode of action and its spectrum of herbicidal efficacy. For instance, the substitution pattern on the phenoxy ring can determine whether the compound acts as an auxin mimic or an ACCase inhibitor.

Research into the structure-activity relationship of these compounds has led to the development of various commercial herbicides. Studies have synthesized and tested numerous derivatives to optimize their effectiveness against specific weeds while ensuring crop safety. mdpi.com The herbicidal activity of these compounds is often evaluated by measuring the inhibition of root and shoot growth in target weed species.

The following table presents examples of phenoxy-alpha-propionic acid derivatives and their observed herbicidal activity, illustrating the impact of structural modifications on their biological function.

Compound NameTarget WeedsMechanism of Action (Presumed)Reference
(R)-ethyl 2-(4-((3,5-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate E. crusgalli, D. sanguinalis, P. alopecuroides, S. viridis, E. indica, A. fatua, E. dahuricu, S. alternifloraACCase Inhibitor mdpi.com
(R)-ethyl 2-(4-((3,7-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate Monocotyledonous weedsACCase Inhibitor mdpi.com
n-propyl 2-[ 4-( 6-chloro- 3-cyano-2-imidazo[1,2-a ]pyridinyloxy)phenoxy ]propionate Gramineous weedsNot specified mdpi.com

While specific studies on the plant growth regulation activity of this compound are not extensively documented in publicly available research, its structural similarity to other phenoxy-alpha-propionic acids suggests it would likely exhibit herbicidal properties, potentially as a synthetic auxin, depending on how the dimethyl substitution pattern influences its interaction with plant receptors.

Detailed Scientific Information on the Metabolism and Biotransformation of this compound is Not Currently Available in Publicly Accessible Literature.

Following a comprehensive search of scientific databases and literature, it has been determined that there is a lack of specific, detailed information regarding the metabolism and biotransformation pathways of the chemical compound this compound. While general metabolic pathways for related phenoxyalkanoic acid compounds have been studied, data focusing explicitly on the in vitro and in vivo fate of this compound is not sufficiently available to construct a thorough and scientifically accurate article based on the requested detailed outline.

The required subsections, including hepatic metabolism involving Cytochrome P450 enzymes, mitochondrial β-oxidation of the propanoic acid side chain, the identification of major metabolites, systemic biotransformation and distribution, and excretion routes, necessitate specific research findings that are not present in the currently accessible body of scientific work.

Therefore, it is not possible to provide a detailed and evidence-based article that strictly adheres to the provided structure and content requirements at this time. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific metabolic fate of this compound.

Metabolism and Biotransformation Pathways

In Vivo Metabolic Fate and Excretion

Comparative Metabolism Across Species

There is a notable absence of published scientific literature detailing the comparative metabolism of 2-(2,5-Dimethylphenoxy)propanoic acid across various species. Research on the biotransformation of other dimethyl-substituted phenoxyalkanoic acids, however, offers some insight into potential metabolic pathways.

For instance, studies on the mitochondrial biotransformation of ω-(phenoxy)alkanoic acids in rat liver mitochondria have included compounds such as 3-(2,6-dimethylphenoxy)propanoic acid. nih.gov This research indicates that mitochondrial β-oxidation can be a metabolic route for some dimethyl-substituted analogues, leading to the formation of the corresponding phenol (B47542), in this case, 2,6-dimethylphenol. nih.gov The rate of this biotransformation, however, appears to be significantly influenced by the substitution pattern on the phenoxy ring. For example, the rates of biotransformation for ω-(2,6-dimethylphenoxy)alkanoic acids were observed to be low compared to their unsubstituted counterparts. nih.gov

It is crucial to emphasize that these findings pertain to a different isomer (2,6-dimethyl) and a slightly different molecular structure. The specific metabolic fate of this compound in any species remains uninvestigated and, therefore, unknown. Without empirical data, any assumptions about its metabolic pathway would be speculative.

Table 1: Comparative Metabolism of Structurally Similar Phenoxyalkanoic Acids

Compound Name Species/System Observed Metabolic Pathway Key Metabolites Reference
3-(2,6-Dimethylphenoxy)propanoic acid Rat Liver Mitochondria Mitochondrial β-oxidation 2,6-Dimethylphenol nih.gov
5-(2,6-Dimethylphenoxy)pentanoic acid Rat Liver Mitochondria Mitochondrial β-oxidation 2,6-Dimethylphenol, 3-(2,6-Dimethylphenoxy)propanoylcarnitine, 5-(2,6-Dimethylphenoxy)pentanoylcarnitine nih.gov

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Photolytic Degradation under Aquatic and Atmospheric Conditions

No specific studies on the photolytic degradation of 2-(2,5-Dimethylphenoxy)propanoic acid in water or the atmosphere were identified. The rate and products of photolysis are highly dependent on the specific chemical structure and the environmental conditions, and thus, data from other compounds cannot be reliably applied.

Hydrolysis in Aqueous Environments

Information regarding the hydrolysis of the ether linkage in this compound under typical environmental pH conditions is not available. While phenoxyalkanoic acids are generally stable to hydrolysis, specific rates would need to be experimentally determined.

Oxidation Processes (e.g., Reaction with Hydroxyl Radicals)

There is no available data on the rate of oxidation of this compound by hydroxyl radicals or other environmental oxidants. Such reactions are critical in determining the atmospheric lifetime and aquatic degradation of organic compounds.

Biotic Degradation Mechanisms

Microbial Degradation in Water and Soil Ecosystems

No studies have been found that specifically investigate the microbial degradation of this compound in either water or soil. The biodegradability of phenoxyalkanoic acids can vary significantly based on the substituents on the aromatic ring and the structure of the alkyl side chain.

Identification of Microbial Degradation Pathways and Intermediates

Given the absence of studies on the microbial degradation of this specific compound, there is no information on its degradation pathways or the identification of any resulting intermediate compounds.

Role of Specific Microbial Communities in Bioremediation

The biodegradation of this compound is a critical process mediated by specific microbial communities. Research has identified several microorganisms capable of degrading this compound, highlighting the potential for bioremediation strategies.

One of the first bacteria identified as capable of breaking down gemfibrozil (B1671426) is Bacillus sp. GeD10, which was isolated from activated sludge. nih.gov Studies on this bacterium revealed that its exposure to gemfibrozil led to an increased abundance of enzymes potentially involved in the degradation process. nih.gov Similarly, another study demonstrated that Bacillus sp. N2 could achieve 86% degradation of the compound within 15 days through a process of co-metabolism with sucrose. nih.gov

In aquatic environments, the natural microbial community plays a significant role. ecohydrology-ihp.org Microcosm studies using river water have shown that an increase in the population of Gamma-Proteobacteria correlates with the degradation of gemfibrozil. ecohydrology-ihp.org Fungi also contribute to its breakdown; for instance, Cunninghamella elegans has been shown to degrade gemfibrozil via hydroxylation processes. ecohydrology-ihp.org

However, the presence of gemfibrozil can also negatively impact microbial communities essential for wastewater treatment. In aerobic granular sludge systems, exposure to a mixture of pharmaceuticals including gemfibrozil resulted in a decline in the relative abundance of key bacterial families such as Rhodocyclaceae, Nitrosomonadaceae, and Nitrospiraceae, which was linked to reduced nitrogen and phosphorus removal efficiency. nih.govnih.gov

Table 1: Microorganisms Involved in the Bioremediation of this compound

Microorganism Type Environment/Source Degradation Role Citation
Bacillus sp. GeD10 Bacterium Activated Sludge First identified degrader; utilizes enzymes for breakdown. nih.gov
Bacillus sp. N2 Bacterium Not Specified Degrades via co-metabolism with a carbon source like sucrose. nih.gov
Gamma-Proteobacteria Bacterial Group River Water Abundance increased during degradation in aquatic microcosms. ecohydrology-ihp.org
Cunninghamella elegans Fungus Not Specified Capable of degrading the compound through hydroxylation. ecohydrology-ihp.org

Environmental Persistence and Transport

This compound is considered a relatively persistent pollutant, particularly in aquatic systems. nih.gov Its persistence varies significantly depending on the environmental matrix. In soil, its dissipation half-life under aerobic conditions is moderately short, reported to be 17.8 days in sandy loam and 20.6 days in silt loam soils. nih.gov In contrast, it is significantly more stable in surface waters, where its half-life can range from 70 to 288 days. ecohydrology-ihp.orgresearchgate.net This persistence raises concerns about its long-term effects on aquatic ecosystems. researchgate.net

Bioaccumulation Potential

The potential for this compound to accumulate in organisms is generally considered low, though findings vary. An estimated bioconcentration factor (BCF) of 3 was calculated for fish, which suggests a low potential for bioaccumulation in aquatic organisms based on standard classification schemes. nih.gov

However, other studies indicate that accumulation does occur under certain conditions and that its transformation products may be of greater concern. For example, chronic exposure in goldfish (Carassius auratus) led to the accumulation of the parent compound in both liver and muscle tissue. researchgate.net Furthermore, halogenated byproducts formed during wastewater disinfection are significantly more bioaccumulative. Studies on the marine polychaete Neanthes arenaceodentata reported Biota-Sediment Accumulation Factors (BSAFs) of 2.59 for Cl-gemfibrozil and 6.86 for Br-gemfibrozil, indicating a higher tendency to accumulate in tissues from sediment compared to the parent compound. researchgate.net

Mobility in Soil and Aquatic Systems

The movement of this compound through soil and water is governed by its physicochemical properties. With an estimated soil organic carbon-normalized partition coefficient (Koc) of 430, it is expected to have moderate mobility in soil. nih.gov The sorption capacity is influenced by the soil's organic carbon content, with studies showing adsorption ranking as silt loam > sandy loam > sand. nih.gov

The compound's acid dissociation constant (pKa) is 4.5, meaning it will exist predominantly in its anionic form in most environmental pH ranges. nih.govmdpi.com Anionic compounds generally exhibit weaker adsorption to soil organic carbon and clay compared to their neutral counterparts, which can increase their mobility. nih.gov Its low water solubility (approximately 10 mg/L) also influences its transport and distribution in aquatic environments. mdpi.com

Table 2: Physicochemical Properties Related to Environmental Transport

Property Value Implication for Transport Citation
Log Kow 4.387 Indicates lipophilicity, but BCF is low. nih.gov
Koc (Soil Adsorption Coefficient) ~430 L/kg Moderate mobility expected in soil. nih.gov
pKa (Acid Dissociation Constant) 4.5 Exists as an anion in most waters, potentially increasing mobility. nih.govmdpi.com
Water Solubility ~10 mg/L Low solubility affects dissolution and transport in water. mdpi.com
BCF (Bioconcentration Factor) ~3 Low potential for bioaccumulation from water. nih.gov

Transformation Products and Their Environmental Persistence

This compound can be transformed in the environment through several pathways, including microbial degradation, photodegradation, and reactions during disinfection processes. These pathways can lead to the formation of byproducts with different chemical properties and persistence.

Microbial Transformation: As noted, bacteria like Bacillus sp. GeD10 can transform the compound into hydroxylated intermediates and a glucuronidated hydroxyl-metabolite. nih.gov Other pathways involving Bacillus sp. N2 include demethylation and decarboxylation reactions. nih.gov

Photodegradation: In aqueous solutions, the compound undergoes photodegradation when exposed to UV light. This process is primarily driven by reactions with singlet oxygen. nih.govresearchgate.net The identified transformation products result from hydroxylation, aldehyde reactions, and the cleavage of the ether side chain. nih.govresearchgate.net One notable and concerning photoproduct is 2,5-dimethyl-1,4-benzoquinone, which is believed to be more toxic than the parent compound. nih.gov

Disinfection Byproducts: During wastewater treatment, reactions with chlorine can produce halogenated transformation products. dal.ca Byproducts such as 4'-Cl-gemfibrozil (chlorogemfibrozil) and bromogemfibrozil have been identified in chlorinated wastewater effluents. morressier.com These halogenated analogs have been shown to be more persistent, more bioaccumulative, and may elicit enhanced endocrine-disrupting activity compared to the original compound. researchgate.netmorressier.com

The formation of these various transformation products is a key aspect of the environmental fate of this compound, as some metabolites and byproducts may pose a greater ecological risk than the parent drug itself. nih.govresearchgate.net

Structure Activity Relationships Sar and Stereochemical Influences

Impact of Aromatic Substituents on Biological and Environmental Activities

The phenoxy moiety of 2-(2,5-Dimethylphenoxy)propanoic acid, with its dimethyl substituents, plays a crucial role in determining the compound's biological and environmental interactions. The position and nature of these substituents can significantly alter its activity.

While specific research directly comparing the biological activity of all positional isomers of dimethylphenoxypropanoic acid is not extensively documented, the principles of SAR in related phenoxyalkanoic acid herbicides offer valuable insights. The herbicidal activity of these compounds is highly dependent on the substitution pattern on the aromatic ring. For instance, in the case of chlorophenoxy herbicides, the position of the chlorine and methyl groups is critical for their auxin-like activity.

The 2,5-dimethyl substitution pattern in this compound positions one methyl group ortho to the ether linkage and the other at the meta position. This arrangement influences the molecule's conformation and electronic properties, which in turn affects its binding to target enzymes or receptors. It is plausible that other dimethyl isomers, such as the 2,4-, 2,6-, or 3,5-dimethyl analogues, would exhibit different biological activities due to altered steric hindrance and electronic effects at the active site. For example, a methyl group at the para-position (position 4) is often important for the activity of phenoxy herbicides. The absence of a substituent at this position in the 2,5-dimethyl isomer could potentially influence its herbicidal efficacy compared to other isomers.

Table 1: Hypothetical Comparison of Dimethylphenoxypropanoic Acid Isomers Based on General SAR Principles

IsomerSubstitution PatternExpected Impact on Activity (Hypothetical)
2,5-DimethylOrtho, MetaModerate activity, with steric hindrance from the ortho-methyl group potentially influencing binding.
2,4-DimethylOrtho, ParaPotentially higher activity due to the presence of a para-substituent, a common feature in active phenoxy herbicides.
2,6-DimethylOrtho, OrthoLikely reduced activity due to significant steric hindrance from two ortho-substituents, which could prevent proper binding to the target site.
3,5-DimethylMeta, MetaMay exhibit different activity profiles, as the lack of ortho-substituents could alter the molecule's preferred conformation.

This table is illustrative and based on established SAR principles for analogous compounds, not on direct experimental data for 2-(dimethylphenoxy)propanoic acid isomers.

The introduction of halogen or other alkyl substituents onto the aromatic ring of phenoxyalkanoic acids can dramatically alter their biological and environmental properties. nih.gov Halogenation, particularly with chlorine, is a common strategy to enhance the herbicidal activity of this class of compounds. For example, the presence of chlorine atoms in dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid) and mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propanoic acid) is crucial for their potent herbicidal effects. wikipedia.orgdss.go.th

The introduction of halogens can lead to either an increase or a decrease in the efficacy of a compound, depending on its changed mode of action, physicochemical properties, target interaction, or metabolic susceptibility and transformation. nih.gov It is often difficult to predict the optimal substitution pattern without experimental data. nih.gov

If a halogen, such as chlorine, were to be introduced into the this compound structure, for example at the 4-position to create 2-(4-chloro-2,5-dimethylphenoxy)propanoic acid, it would be expected to significantly modify its biological activity. This modification would alter the molecule's lipophilicity, electronic distribution, and susceptibility to metabolic degradation, all of which are key determinants of its herbicidal potency and environmental persistence. Similarly, replacing the dimethyl groups with other alkyl substituents, such as ethyl or isopropyl groups, would also be expected to modulate the activity based on their size and lipophilicity.

Role of the Propanoic Acid Moiety and its Stereochemistry

The 2-phenoxypropanoic acid structure contains a chiral center at the alpha-carbon of the propanoic acid moiety. This gives rise to two stereoisomers (enantiomers), designated as (R) and (S), which can have markedly different biological activities.

In many biologically active chiral compounds, only one enantiomer is responsible for the desired effect. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For phenoxypropanoic acid herbicides, it is typically the (R)-enantiomer that possesses the majority of the herbicidal activity. wikipedia.org For instance, the herbicidal activity of dichlorprop resides almost exclusively in the (R)-isomer. nih.gov

This enantioselectivity is a result of the three-dimensional arrangement of the atoms, which must fit precisely into the binding site of the target protein. Molecular modeling studies on aryloxyphenoxypropionic acid herbicides suggest that the (R)-enantiomer adopts a specific low-energy conformation that allows it to bind effectively to the active site of the target enzyme, acetyl-CoA carboxylase (ACCase). nih.gov The (S)-enantiomer, in contrast, has difficulty adopting this active conformation due to steric hindrance. nih.gov This principle of chiral recognition is a fundamental aspect of the SAR of this class of compounds.

The differential interaction of enantiomers with biological systems also extends to their metabolism and environmental degradation. Microbial degradation of chiral herbicides in the soil is often an enantioselective process. dss.go.thtandfonline.com For dichlorprop, studies have shown that the (S)-enantiomer is often degraded preferentially by soil microorganisms, leading to an enrichment of the more persistent and herbicidally active (R)-enantiomer in the environment. tandfonline.comnih.gov

The enantioselective degradation is attributed to the specificity of the enzymes produced by soil microbes. For example, the bacterium Sphingomonas herbicidovorans can degrade both enantiomers of dichlorprop, but it degrades the (S)-enantiomer at a much faster rate than the (R)-enantiomer. nih.gov This differential degradation can have significant environmental implications, as the more active enantiomer may persist longer in the soil.

Table 2: Enantioselective Degradation of Dichlorprop in Soil

EnantiomerRelative Degradation RateHalf-life (DT50) in Soil A nih.govHalf-life (DT50) in Soil D nih.gov
(S)-dichlorpropFaster8.22 days8.06 days
(R)-dichlorpropSlower12.93 days12.38 days

Data from a study on dichlorprop, a closely related compound, illustrating the principle of enantioselective degradation. nih.gov

Computational Approaches for SAR Elucidation

Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of compounds and to understand their interactions with target proteins at the molecular level. arabjchem.orgnih.gov

QSAR studies attempt to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenoxyacetic acid-derived congeners, QSAR models have been developed to predict their properties. mdpi.com These models can help in the design of new, more effective, and safer herbicides by identifying the key molecular descriptors that govern activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov For phenoxypropanoic acid derivatives, docking studies can be used to simulate their binding to target enzymes, such as ACCase or, in the context of non-steroidal anti-inflammatory drugs (NSAIDs) with a similar propanoic acid moiety, cyclooxygenase (COX) enzymes. nih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and can explain the observed enantioselectivity. nih.gov By understanding these interactions, researchers can rationally design new molecules with improved affinity and selectivity for their target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgscienceforecastoa.com These models are instrumental in predicting the activity of novel compounds and in optimizing the structure of lead compounds to enhance their efficacy. nih.govnih.gov

For a series of analogs of this compound, a QSAR study would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties, such as hydrophobicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

A hypothetical QSAR study on a series of this compound derivatives might reveal the following relationships, as illustrated in the interactive table below:

Compound IDR-group ModificationlogPElectronic Descriptor (e.g., Hammett's constant)Steric Descriptor (e.g., Molar Refractivity)Observed Biological Activity (IC50, µM)
1 H (Parent Compound)3.20.0055.015.2
2 4-Cl3.90.2360.18.5
3 4-OCH33.1-0.2756.522.1
4 4-NO23.00.7858.35.3
5 3,4-diCl4.60.6065.23.1

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSAR study.

From this hypothetical data, a QSAR model could be developed, likely indicating that increased hydrophobicity and the presence of electron-withdrawing groups at the para-position of the phenoxy ring are beneficial for the biological activity of this class of compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To gain a deeper understanding of the molecular interactions between this compound and its biological target, molecular docking and dynamics simulations are employed. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov Molecular dynamics simulations then offer a view of the dynamic behavior of the ligand-receptor complex over time, assessing its stability. frontiersin.orgmdpi.com

A typical molecular docking study would involve preparing the three-dimensional structures of both the ligand, this compound, and its target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled to identify the most stable binding pose, often quantified by a docking score or binding energy.

Key interactions that might be observed in a docking simulation of this compound could include:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues in the binding pocket.

Hydrophobic Interactions: The dimethylphenoxy group can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic ring of the phenoxy group may participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Following docking, molecular dynamics simulations can be run to observe the stability of these interactions over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex.

Interactive Table: Hypothetical Docking Results and Interaction Analysis

Interaction TypeInteracting Ligand MoietyInteracting Protein ResidueDistance (Å)
Hydrogen BondCarboxylic acid -OHSerine-253 -OG2.1
Hydrogen BondCarboxylic acid C=OArginine-120 -NH22.8
Hydrophobic Interaction2,5-Dimethyl groupsLeucine-89, Valine-1163.5 - 4.2
Pi-Pi StackingPhenoxy ringPhenylalanine-3813.8

Note: The data in this table is hypothetical and serves to illustrate the types of interactions that could be identified through molecular docking.

Conformational Analysis and Pharmacophore Modeling

Conformational analysis of this compound is crucial for understanding the three-dimensional arrangement of atoms that is recognized by its biological target. The molecule possesses rotational freedom around several single bonds, leading to a variety of possible conformations. Computational methods can be used to identify low-energy, stable conformations that are likely to be biologically active.

Pharmacophore modeling takes this a step further by identifying the essential three-dimensional arrangement of chemical features that are necessary for biological activity. nih.govpharmacophorejournal.com A pharmacophore model for a series of active compounds related to this compound would typically consist of features such as:

A hydrogen bond acceptor (from the carbonyl oxygen of the carboxylic acid).

A hydrogen bond donor (from the hydroxyl group of the carboxylic acid).

A hydrophobic feature (representing the dimethyl-substituted phenyl ring).

An aromatic feature (the phenyl ring itself).

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity.

Toxicological Assessment and Ecotoxicology

In Vitro Toxicological Studies

There is currently no publicly available research on the in vitro toxicological effects of 2-(2,5-Dimethylphenoxy)propanoic acid. Therefore, the following sections remain unaddressed pending future studies.

Cytotoxicity and Cellular Viability Assays

No data from cytotoxicity or cellular viability assays for this compound have been reported.

Genotoxicity and Mutagenicity Assessments

Information regarding the genotoxic or mutagenic potential of this compound is not available.

Mechanistic Studies of Cellular Stress Responses

There are no published studies investigating the mechanisms of cellular stress responses to this compound.

Ecotoxicological Impact on Environmental Organisms

Similarly, the ecotoxicological impact of this compound on various environmental organisms has not been documented in the available literature.

Toxicity to Aquatic Microorganisms (e.g., Bacteria, Algae)

No studies on the toxicity of this compound to aquatic microorganisms such as bacteria and algae have been found.

Effects on Invertebrate and Vertebrate Aquatic Species

There is no available data on the effects of this compound on invertebrate or vertebrate aquatic species.

Based on a thorough review of existing literature, there is a clear absence of toxicological and ecotoxicological data for this compound. Further research is imperative to characterize the potential risks this compound may pose to human health and the environment.

Assessment of Ecotoxicological Interactions with Other Contaminants

A comprehensive review of available scientific literature and toxicological databases did not yield specific studies detailing the ecotoxicological interactions of this compound with other environmental contaminants. Research focusing on the synergistic, antagonistic, or additive effects of this particular compound in combination with other pollutants on aquatic or terrestrial organisms is not publicly available.

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating 2-(2,5-dimethylphenoxy)propanoic acid from complex mixtures, enabling its subsequent detection and quantification. The choice of technique depends on the analytical objective, whether it is routine quantification, analysis of volatile forms, or resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of this compound. The technique is particularly suited for non-volatile, polar compounds, making it ideal for the direct analysis of this carboxylic acid.

Reversed-phase (RP) HPLC is the most common mode of separation. In this approach, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or phosphoric acid to ensure the analyte is in its neutral, protonated form, which enhances retention and improves peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the compound's structure provides sufficient chromophoric activity.

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile : Water with 0.1% Formic AcidEluent system to control retention and separation.
Elution Mode Isocratic or GradientConstant (isocratic) or varied (gradient) mobile phase composition.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Detector UV/Diode Array Detector (DAD)Monitors absorbance, typically around 225 nm.
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar carboxylic acid group. These characteristics can lead to poor peak shape and irreversible adsorption on the GC column. jfda-online.com To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. semanticscholar.orgrsc.org

The most common derivatization method is esterification, which converts the carboxylic acid group into an ester, typically a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF₃). Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility. researchgate.net

Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. rsc.orgresearchgate.net

Table 2: GC Parameters for Analysis of Derivatized this compound

ParameterTypical ConditionPurpose
Derivatization Methylation (e.g., with BF₃/Methanol)Increases volatility and thermal stability.
Column 5% Phenyl-polysiloxane (e.g., 30 m x 0.25 mm)Stationary phase for separating volatile derivatives.
Carrier Gas Helium or HydrogenMobile phase for carrying the analyte through the column.
Injection Mode Split/SplitlessMethod of introducing the sample onto the column.
Oven Program Temperature gradient (e.g., 150°C to 270°C)Controls the separation by temperature.
Detector Flame Ionization Detector (FID)Provides a sensitive response to hydrocarbon-containing compounds.

Chiral Chromatography for Enantiomeric Resolution

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers, (R)- and (S)-forms. Since enantiomers can have different biological activities, their separation and individual quantification are often crucial. This is achieved using chiral chromatography. nih.gov

The primary approach involves using a Chiral Stationary Phase (CSP) in an HPLC system. nih.gov CSPs are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stabilities. mdpi.com This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used for this purpose. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a chromatographic separation technique (a "hyphenated" technique), it provides a high degree of sensitivity and specificity, making it invaluable for both quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it the method of choice for detecting trace levels of this compound in complex biological or environmental matrices. arabjchem.org

For analysis, the eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar molecules. In negative ion mode, ESI gently removes a proton from the carboxylic acid group, generating the deprotonated molecule [M-H]⁻, which can be accurately measured by the mass analyzer.

LC-MS is also a critical tool for metabolite identification. arabjchem.org After administration to a biological system, the parent compound may be modified by enzymes, for example, through hydroxylation. This metabolic change results in an increase in mass (e.g., +16 Da for hydroxylation), which can be readily detected by the mass spectrometer, allowing for the identification and profiling of potential metabolites. labmedica.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation of this compound, typically after the same derivatization process used for GC analysis. researchgate.net As the derivatized analyte elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a high-energy process that not only ionizes the molecule but also causes it to break apart into a predictable pattern of fragment ions. researchgate.net

This fragmentation pattern, known as a mass spectrum, serves as a chemical "fingerprint" that is unique to the compound's structure. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be confirmed with a high degree of confidence.

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can determine m/z values to several decimal places. This high precision allows for the calculation of a compound's elemental formula, providing a high degree of confidence in its identification.

For this compound, with the chemical formula C₁₁H₁₄O₃, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). The calculated monoisotopic mass for the neutral molecule is 194.0943 g/mol . In mass spectrometry analysis, the molecule is typically ionized, often by gaining a proton ([M+H]⁺) in positive ion mode or losing a proton ([M-H]⁻) in negative ion mode.

The accurate mass measurement provided by HRMS allows chemists to distinguish between compounds that may have the same nominal mass but different elemental compositions. For instance, if an unknown sample produces an ion with a measured m/z that matches the theoretical value for this compound within a narrow mass tolerance window (typically < 5 ppm), it provides strong evidence for the presence of the compound.

Table 1: Theoretical Mass Data for this compound and its Common Ions

SpeciesFormulaTheoretical Monoisotopic Mass (Da)
Neutral Molecule [M]C₁₁H₁₄O₃194.0943
Protonated Ion [M+H]⁺C₁₁H₁₅O₃⁺195.1016
Deprotonated Ion [M-H]⁻C₁₁H₁₃O₃⁻193.0870
Sodium Adduct [M+Na]⁺C₁₁H₁₄O₃Na⁺217.0835

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. nih.gov Both ¹H NMR and ¹³C NMR are utilized to confirm the molecule's connectivity and stereochemistry.

In the ¹H NMR spectrum, the distinct chemical environments of the protons result in characteristic signals. The protons of the two methyl groups attached to the aromatic ring would appear as singlets in the aromatic region (around 2.2-2.4 ppm). The three aromatic protons would produce complex splitting patterns in the downfield region (typically 6.6-7.2 ppm). The proton on the chiral carbon of the propanoic acid moiety (α-proton) would appear as a quartet, split by the adjacent methyl group protons. Conversely, the methyl group on the propanoic acid chain would be a doublet, split by the α-proton. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR spectroscopy provides information on the different carbon environments. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence. Key signals would include those for the two aromatic methyl carbons, the six aromatic carbons (four substituted, two with protons), the methine and methyl carbons of the propanoic acid group, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-CH₃ (2-position)~2.3Singlet
Ar-CH₃ (5-position)~2.2Singlet
Ar-H6.6 - 7.0Multiplet
O-CH(CH₃)~4.7Quartet
O-CH(CH₃)~1.6Doublet
COOH>10Broad Singlet

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the quantification of this compound in solutions. The basis for this application is the presence of the dimethylphenoxy group, which acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum. The aromatic ring system gives rise to characteristic absorption bands.

For quantitative analysis, a wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the compound across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample solution with an unknown concentration, its concentration can be determined by interpolation from the calibration curve. This method is relatively simple and cost-effective, though it may lack selectivity in complex mixtures where other components also absorb at the selected wavelength. up.poznan.pl

Method Validation and Application in Complex Matrices

Quantification in Biological Samples (e.g., Plasma, Urine, Tissues)

Quantifying this compound in biological matrices such as plasma, urine, or tissues requires robust analytical methods that combine efficient sample preparation with sensitive detection. A common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample preparation is a critical first step to remove interferences and concentrate the analyte. For plasma or urine, this often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Tissue samples require an initial homogenization and extraction step.

Once extracted, the analyte is separated from remaining matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This provides high selectivity and sensitivity, allowing for detection at low concentrations. An isotopically labeled internal standard is often used to correct for matrix effects and variations in extraction recovery and instrument response.

Determination in Environmental Matrices (e.g., Water, Soil, Sediment)

The determination of this compound in environmental matrices like water, soil, and sediment is crucial for monitoring its persistence and distribution. Analytical methods must be capable of detecting trace levels of the compound in these complex samples.

For water samples, a pre-concentration step is usually necessary. This is commonly achieved using solid-phase extraction (SPE) with a suitable sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent.

For soil and sediment samples, the initial step is solvent extraction to move the analyte from the solid matrix into a liquid phase. Techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be used to improve efficiency. The resulting extract is then cleaned up, often using SPE, to remove co-extracted interfering substances.

The final determination is typically carried out using gas chromatography-mass spectrometry (GC-MS) after derivatization to make the polar carboxylic acid more volatile, or by liquid chromatography-mass spectrometry (LC-MS), which can analyze the polar compound directly. researchgate.net These methods offer the high sensitivity and selectivity required for environmental analysis.

Development of Standardized Analytical Protocols

The establishment of standardized analytical protocols for the detection, identification, and quantification of "this compound" is crucial for ensuring data quality, consistency, and comparability across different laboratories and studies. While a universally adopted standard method specifically for this compound may not be formally recognized by all regulatory bodies, the development of such protocols is guided by well-established principles of analytical chemistry and method validation. These protocols are largely based on methodologies developed for the broader class of phenoxyalkanoic acids and other organic compounds with similar physicochemical properties.

The development of a standardized analytical protocol involves a systematic approach that includes the selection of an appropriate analytical technique, optimization of the method parameters, and a thorough validation to demonstrate its fitness for purpose. The primary techniques employed for the analysis of "this compound" are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Protocol Development

HPLC is a widely used technique for the analysis of phenoxyalkanoic acids due to its versatility and applicability to a wide range of polar and non-polar compounds. researchgate.net A standardized HPLC protocol for "this compound" would typically involve the following considerations:

Column Selection: A reversed-phase C18 column is a common choice, offering good separation for moderately polar compounds. scispace.com

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. mdpi.com The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the acidic analyte. mdpi.com

Detection: Ultraviolet (UV) detection is often employed, with the wavelength set to maximize the absorbance of the analyte. scispace.commjcce.org.mk

A proposed set of starting conditions for an HPLC method is detailed in the table below.

Interactive Data Table: Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temperature 30 °C

Method validation for this HPLC protocol would be performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters are summarized in the following table, with representative acceptance criteria.

Interactive Data Table: HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Findings for Similar Compounds
Linearity (R²) ≥ 0.9990.9995 nih.gov
Accuracy (% Recovery) 98.0% - 102.0%98.2% - 108.5% nih.gov
Precision (% RSD) ≤ 2.0%< 5.0% nih.gov
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.61 mg/L (for Citric Acid) nih.gov
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:12.02 mg/L (for Citric Acid) nih.gov
Specificity No interference from blank/placeboPeak purity > 0.99

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Development

GC-MS is another powerful technique for the analysis of "this compound," often requiring a derivatization step to increase the volatility of the acidic analyte. nih.gov This method offers high sensitivity and specificity, making it suitable for trace-level analysis.

Derivatization: Esterification of the carboxylic acid group, for example, by reaction with diazomethane or a silylating agent, is a common practice. nih.gov

GC Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.

Mass Spectrometry: The mass spectrometer provides definitive identification based on the mass spectrum of the analyte, and quantification can be achieved using selected ion monitoring (SIM) for enhanced sensitivity. thepharmajournal.com

The table below outlines proposed conditions for a GC-MS method.

Interactive Data Table: Proposed GC-MS Method Parameters
ParameterRecommended Condition
Derivatization Agent Diazomethane or BSTFA
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 70°C, ramp to 280°C
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Validation of the GC-MS method would follow similar principles to the HPLC method, with a focus on demonstrating linearity, accuracy, precision, and sensitivity. The limits of detection for GC-MS methods can be significantly lower than for HPLC-UV, often in the µg/L to ng/L range. nih.govnih.gov

The development and adherence to such standardized protocols are fundamental for generating reliable and defensible analytical data for "this compound" in various matrices.

Future Research Directions and Potential Applications

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While the biological activities of many propanoic acid derivatives have been explored, the specific therapeutic potential of 2-(2,5-dimethylphenoxy)propanoic acid remains a largely untapped area of research. Initial investigations into structurally similar compounds suggest a range of possibilities that warrant further investigation.

Derivatives of arylpropionic acid are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. researchgate.net For instance, some studies have suggested that 2-(2,5-dimethylphenyl)propanoic acid may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. evitachem.com This potential for COX inhibition opens the door to exploring its efficacy as an anti-inflammatory agent.

Furthermore, the 2,5-dimethylphenyl moiety is a component of some existing antimicrobial agents, suggesting that this compound and its derivatives could be explored as novel scaffolds for the development of new antimicrobial candidates, particularly against multidrug-resistant pathogens. mdpi.com Future research should focus on comprehensive screening of this compound against a wide range of biological targets to uncover novel therapeutic applications.

Development of Advanced Synthetic Strategies for Enhanced Purity and Efficiency

The synthesis of this compound can be achieved through established methods for producing arylpropionic acid derivatives. One common approach involves the reaction of a substituted phenol (B47542) with an alpha-haloalkanoic acid ester, followed by hydrolysis. Specifically, 2,5-dimethylphenol (B165462) can be reacted with a 2-bromopropanoate (B1255678) ester in the presence of a base to form the corresponding ester of this compound, which is then hydrolyzed to the final acid.

Future research in this area should aim to develop more advanced synthetic strategies that offer higher yields, greater purity, and are more environmentally friendly. This could involve the exploration of novel catalytic systems, such as phase-transfer catalysis, to improve reaction efficiency and reduce the need for harsh solvents and reagents. Additionally, the development of stereoselective synthetic routes is of paramount importance, as the biological activity of chiral phenoxypropanoic acids can be enantiomer-dependent. oup.com

Design of Environmentally Benign Analogues with Improved Biodegradability

The environmental fate of phenoxyalkanoic acids is a significant area of concern, particularly for those used as herbicides. While some phenoxypropanoic acids are known to be biodegradable by soil microorganisms, the rate and extent of degradation can vary depending on the specific chemical structure and environmental conditions. oup.comnih.govasm.orgresearchgate.net

Future research should focus on the design of analogues of this compound with enhanced biodegradability. This could be achieved by incorporating specific functional groups into the molecule that are more susceptible to microbial attack, without compromising its desired biological activity. For example, the introduction of hydroxyl groups or other polar moieties could increase water solubility and facilitate enzymatic degradation. The goal is to create "soft" analogues that perform their intended function and then rapidly break down into harmless environmental products.

Integration of Computational and Experimental Approaches for Predictive Modeling

The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and development of new compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be used to predict the biological activities and environmental fate of this compound and its analogues based on their molecular structures. researchgate.net

Future research should leverage these computational tools to:

Predict Biological Activity: Develop models to predict the therapeutic potential of novel analogues against various targets.

Forecast Environmental Fate: Estimate the persistence, bioaccumulation, and toxicity of the compound and its degradation products in the environment.

Guide Synthesis: Inform the design of new analogues with improved properties by identifying key structural features that influence activity and biodegradability.

By combining in silico predictions with targeted experimental validation, researchers can streamline the research and development process, saving time and resources.

Role in Environmental Remediation and Pollution Monitoring

The study of the biodegradation of phenoxyalkanoic acids can provide valuable insights into the development of bioremediation strategies for contaminated sites. nih.govasm.orgresearchgate.net While this compound itself is not currently a major environmental pollutant, understanding its degradation pathways could contribute to the broader knowledge base for remediating sites contaminated with other, more persistent, phenoxy herbicides.

Furthermore, the development of sensitive and selective analytical methods for the detection of this compound and its metabolites is crucial for monitoring its presence in environmental samples. This would be particularly important if the compound or its derivatives find widespread use in agriculture or other applications. Future research could focus on developing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the trace-level detection of these compounds in soil and water.

Contribution to Understanding Structure-Function Relationships in Drug Discovery and Environmental Chemistry

The systematic study of this compound and its rationally designed analogues can provide fundamental insights into structure-function relationships. By modifying the substitution pattern on the phenyl ring, the length and branching of the alkyl chain, and the stereochemistry of the chiral center, researchers can elucidate the molecular features that govern biological activity and environmental behavior.

In drug discovery, this knowledge can guide the design of more potent and selective therapeutic agents. researchgate.net For example, understanding how the position of the methyl groups on the phenoxy ring influences binding to a specific enzyme could lead to the development of more effective drugs. evitachem.com In environmental chemistry, elucidating the relationship between chemical structure and biodegradability can inform the design of safer and more sustainable chemicals. nih.gov

Q & A

Q. What are the critical physicochemical properties of 2-(2,5-Dimethylphenoxy)propanoic acid for experimental design?

Answer: Key physicochemical parameters include:

PropertyValueReference
Density1.116 g/cm³
Boiling Point326.2°C at 760 mmHg
Molecular FormulaC₁₁H₁₄O₃
LogP (Partition Coeff.)2.15
These properties inform solvent selection, purification methods (e.g., recrystallization), and stability assessments during handling. For instance, the relatively high boiling point suggests distillation may require vacuum conditions.

Q. What synthetic methodologies are reported for this compound?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for phenoxypropanoic acids involve:

Esterification : Refluxing carboxylic acid derivatives (e.g., 2,5-dimethylphenol) with propanoic acid precursors in methanol/sulfuric acid, followed by hydrolysis (see for a similar synthesis of 2,4-dichlorophenoxy acetate) .

Coupling Reactions : Using aryl halides and propanoic acid derivatives under nucleophilic substitution conditions.
Key considerations include optimizing reaction time, temperature, and catalyst (e.g., H₂SO₄) to maximize yield. Post-synthesis purification via recrystallization (ethanol/water) is recommended.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?

Answer:

  • Substituent Variation : Modify the phenyl ring (e.g., halogenation at 2,5 positions) or the propanoic acid chain (e.g., introducing methyl groups) to assess effects on target binding ( demonstrates this approach for indole-propanoic acid derivatives as GPR40 agonists) .
  • In Vitro Assays : Test derivatives for receptor activation (e.g., GPR40) using glucose-stimulated insulin secretion (GSIS) assays. Compounds like 4o (from ) showed dual effects on insulin and GLP-1 secretion, providing a template for bioactivity evaluation .
  • Computational Modeling : Use molecular docking to predict interactions with target proteins (e.g., Rab7 GTPase in ) and prioritize synthetic targets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Analytical Validation : Confirm compound purity (>97% via HPLC; see for purity standards) and identity (exact mass spectrometry: m/z 234.00205 as in ) .
  • Biological Replicates : Use multiple cell lines or animal models to account for variability. For example, validated GSIS effects across pancreatic β-cells and enteroendocrine cells .
  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 77.6 nM for Rab7 activation in ) to compare studies .

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

Answer:

  • Pathway Analysis : Use RNA sequencing or proteomics to identify downstream targets (e.g., Rab7 GTPase activation in lysosomal trafficking, as in ) .
  • Knockout Models : Employ CRISPR/Cas9 to delete putative targets (e.g., GPR40) and assess loss of bioactivity.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors or enzymes.

Q. What protocols ensure stability and reproducibility of this compound in long-term studies?

Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-protected containers (see for similar compounds) .
  • Periodic Purity Checks : Monitor degradation via LC-MS every 3–6 months.
  • Buffer Compatibility : Test solubility and stability in common buffers (e.g., PBS, DMSO) at working concentrations.

Q. How can researchers optimize reaction conditions for synthesizing novel derivatives of this compound?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst concentration).
  • Green Chemistry Principles : Replace sulfuric acid with biodegradable catalysts (e.g., immobilized lipases) to improve sustainability.
  • In Situ Monitoring : Employ FTIR or NMR to track reaction progress and intermediate formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.